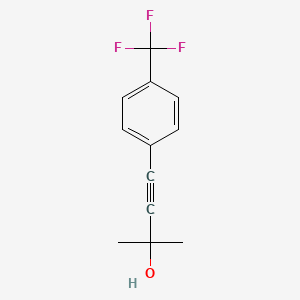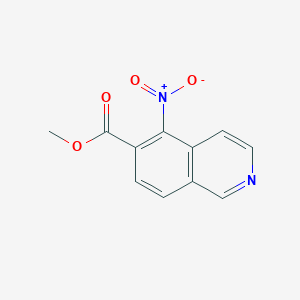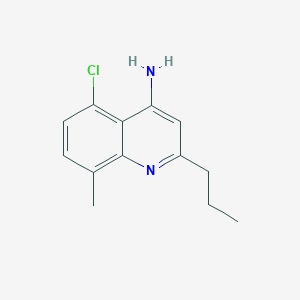
2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol is a chemical compound with the molecular formula C12H11F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butyn-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 2-methyl-3-butyn-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO).
Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the butyn-2-ol to the benzaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological and medicinal applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: Similar structure but lacks the trifluoromethyl group.
2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: Contains a nitro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol imparts unique chemical and physical properties, such as increased lipophilicity and stability
Properties
CAS No. |
156301-63-2 |
|---|---|
Molecular Formula |
C12H11F3O |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)phenyl]but-3-yn-2-ol |
InChI |
InChI=1S/C12H11F3O/c1-11(2,16)8-7-9-3-5-10(6-4-9)12(13,14)15/h3-6,16H,1-2H3 |
InChI Key |
OKTRUYSUCGJWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)



![2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11875765.png)


![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)

![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)



